molecular formula C13H7Br2N3O6 B080771 Bromofenoxim CAS No. 13181-17-4

Bromofenoxim

Cat. No. B080771
CAS RN: 13181-17-4
M. Wt: 461.02 g/mol
InChI Key: VTQWKUZUPOTXEH-UHFFFAOYSA-N
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Description

Bromofenoxim is a phenoxy selective herbicide . It has a low aqueous solubility and is not considered highly volatile . It is not expected to be persistent in soil or water systems . It has a low to moderate toxicity to most fauna and flora .


Molecular Structure Analysis

Bromofenoxim has a molecular formula of C13H7Br2N3O6 . It contains total 32 bond(s); 25 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 8 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ketone(s) (aliphatic), 1 hydroxylamine(s) (aliphatic) and 2 nitro group(s) (aromatic) .


Physical And Chemical Properties Analysis

Bromofenoxim has a density of 2.0±0.1 g/cm3, a boiling point of 526.1±60.0 °C at 760 mmHg, and a flash point of 272.0±32.9 °C . It has a molar refractivity of 89.1±0.5 cm3, a polar surface area of 133 Å2, and a molar volume of 229.2±7.0 cm3 .

Scientific Research Applications

  • Analytical Method Development:

    • Bromofenoxim, a widely used herbicide, has been analyzed through supercritical fluid chromatography (SFC), showing greater sensitivity and a larger linear range compared to HPLC analysis. This method aids in measuring bromofenoxim in water (Benfenati, Terreni, Rovida, & Stella, 1995).
  • Photolytic Behavior Studies:

    • The photodecomposition of bromofenoxim in different forms (aqueous solution, solid state, aerosol) has been studied, revealing bromoxynil and 2,4-dinitrophenol as degradation products. Understanding its photolytic behavior, especially in the atmosphere, is crucial (Oms-molla, Schilling, Nolte, & Klockow, 1995).
  • Voltammetric and Amperometric Methods:

    • Batch voltammetric and flow-injection analysis (FIA) with amperometric detection have been developed for trace determination of bromofenoxim. These methods are sensitive and rapid, offering insights into its electrochemical behavior (Cai, Ogorevc, Benfenati, Kalcher, Novič, & Grabec, 1995).
  • Chemiluminescence in Soil Analysis:

    • Peroxyoxalate chemiluminescence is utilized for determining bromofenoxim in soil, providing a method to analyze herbicides directly in soil without prior separation. This technique expands the scope of environmental monitoring of bromofenoxim (Abubaker & Wandruszka, 1991).
  • Antioxidant Activity Evaluation:

Safety And Hazards

Bromofenoxim is moderately toxic via the oral route to mammals . Other health-related information is scarce . For more detailed safety information, please refer to the Safety Data Sheet .

properties

IUPAC Name

2,6-dibromo-4-[(E)-(2,4-dinitrophenoxy)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2N3O6/c14-9-3-7(4-10(15)13(9)19)6-16-24-12-2-1-8(17(20)21)5-11(12)18(22)23/h1-6,19H/b16-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFNPKDYCLFGPV-OMCISZLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON=CC2=CC(=C(C(=C2)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O/N=C/C2=CC(=C(C(=C2)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromofenoxim

CAS RN

13181-17-4
Record name Bromofenoxim [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013181174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromofenoxim
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOFENOXIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74704XU6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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